- Solution-state doping-assisted molecular ordering and enhanced thermoelectric properties of an amorphous polymer, International Journal of Energy Research, 2021, 45(15), 21540-21551
Cas no 920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))
920504-00-3 structure
Product Name:(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Numero CAS:920504-00-3
MF:C31H54S2Sn2
MW:728.310465335846
MDL:MFCD27923077
CID:1090217
PubChem ID:44203213
Update Time:2025-09-28
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[2,1-b:3,4-b']dithiophene
- 1,1′-[4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] (ACI)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta-[2,1-b
- 3,4-b′]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene
- 4,4-Bis-(2-ethylhexyl)-2,6-bis-trimethylstannyl-4H-cyclopenta[2,1-b
- [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4h-cyclopenta-[2,1-b:3,4-b']dithiophene
- [7,7-BIS(2-ETHYLHEXYL)-10-(TRIMETHYLSTANNYL)-3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAEN-4-YL]TRIMETHYLSTANNANE
- DTXSID10657887
- ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- SCHEMBL1172918
- 920504-00-3
- (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
- F75852
-
- MDL: MFCD27923077
- Inchi: 1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
- Chiave InChI: ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- Sorrisi: S1C([Sn](C)(C)C)=CC2=C1C1=C(C2(CC(CCCC)CC)CC(CCCC)CC)C=C([Sn](C)(C)C)S1
Proprietà calcolate
- Massa esatta: 736.21800
- Massa monoisotopica: 730.17110g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 35
- Conta legami ruotabili: 12
- Complessità: 595
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.5Ų
Proprietà sperimentali
- PSA: 0.00000
- LogP: 11.73080
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 100mg |
¥406.80 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
¥697.50 | 2022-10-10 | |
| Alichem | A169005744-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 1g |
$1115.88 | 2023-08-31 | |
| eNovation Chemicals LLC | D282058-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 97% | 1g |
$510 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-100mg |
DTC26-2Sn |
920504-00-3 | 98% | 100mg |
¥554.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-1g |
DTC26-2Sn |
920504-00-3 | 98% | 1g |
¥2857.00 | 2024-04-25 | |
| Ambeed | A494583-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 100mg |
$79.0 | 2025-04-15 | |
| Ambeed | A494583-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
$132.0 | 2025-04-15 | |
| Ambeed | A494583-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 1g |
$341.0 | 2025-04-15 | |
| eNovation Chemicals LLC | D282058-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 97% | 100mg |
$180 | 2025-02-27 |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Riferimento
- Synthesis, characterization and photovoltaic properties of poly(cyclopentadithiophene-alt-isoindigo), Polymer Chemistry, 2013, 4(20), 5351-5360
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Riferimento
- Synthesis and side chain effect on optoelectronic properties of isoindigo-based low band gap polymers, PMSE Preprints, 2012, ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
Riferimento
- Manufacture of high-purity fused polycyclic aromatic compounds, conjugated polymers manufactured from them, photoelectric converters using conjugated polymers, solar cells, and solar cell modules, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
Riferimento
- Langmuir and Langmuir-Blodgett films of low-bandgap polymers, Polymer International, 2018, 67(8), 1028-1034
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
Riferimento
- D-A polymers for fluorescence/photoacoustic imaging and characterization of their photothermal properties, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(42), 6576-6584
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 3 h, -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
Riferimento
- Panchromatic Conjugated Polymers Containing Alternating Donor/Acceptor Units for Photovoltaic Applications, Macromolecules (Washington, 2007, 40(6), 1981-1986
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt; rt → -78 °C; 30 min, -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
Riferimento
- Dioxidephenanthrothiadiazole polymer as an electroluminescent material for LED and photovoltaic device, Korea, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
Riferimento
- Synthesis and photovoltaic properties of new near infrared absorption polymers based on C and N-bridged dithiophene and diketopyrrolopyrrole units, Journal of Materials Science: Materials in Electronics, 2013, 24(8), 3029-3035
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
Riferimento
- Method for producing conjugated polymers, photoelectric conversion elements, solar cells, and solar cell modules thereof, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
Riferimento
- Compounds containing electron rich and electron deficient regions and their use in organic electronic applications, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C; 3 h, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
Riferimento
- A regioregular conjugated polymers which exhibit selected optical/or electrical properties, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
Riferimento
- Method for regulating and controlling short-wave near infrared fluorescence of D-A type conjugated polymer, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 1 h, -78 °C
1.2 17 h, rt
1.2 17 h, rt
Riferimento
- Benzobis(thiadiazole)-based alternating copolymer and an organic electronic device and an organic thin-film transistor thereof, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Photovoltaic Performance of Polymers Based on Dithienylthienopyrazines Bearing Thermocleavable Benzoate Esters, Macromolecules (Washington, 2010, 43(3), 1253-1260
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
Riferimento
- Side-Chain Engineering of Nonfullerene Acceptors for Near-Infrared Organic Photodetectors and Photovoltaics, ACS Energy Letters, 2019, 4(6), 1401-1409
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
Riferimento
- Bisthienocyclopentadiene-fluorinated quinoxaline conjugated polymer, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
Riferimento
- Semi-transparent low-donor content organic solar cells employing cyclopentadithiophene-based conjugated molecules, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(39), 10532-10537
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
Riferimento
- Synthesis and Photovoltaic Properties of Cyclopentadithiophene-Based Low-Bandgap Copolymers That Contain Electron-Withdrawing Thiazole Derivatives, Chemistry - A European Journal, 2010, 16(12), 3743-3752
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Synthesis and characterization of cyclopentadithiophene-based low bandgap copolymers containing electron-deficient benzoselenadiazole derivatives for photovoltaic devices, Journal of Polymer Science, 2010, 48(6), 1423-1432
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Raw materials
- Trimethyltin chloride
- 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
- Tetramethylstannane
- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preparation Products
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Numero d'ordine:A933932
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:12
Prezzo ($):279.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
Numero d'ordine:sfd22828
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Email:sales2@senfeida.com
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Purezza:99%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta